N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
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Overview
Description
Compounds with the benzodioxol group are often used in pharmaceuticals and exhibit a wide range of biological activities . The presence of the methoxyphenyl and triazolopyrazin groups could potentially enhance these properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxol ring, the introduction of the methoxyphenyl group, and the construction of the triazolopyrazin ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the benzodioxol, methoxyphenyl, and triazolopyrazin groups all contributing to its three-dimensional shape .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. These could include reactions related to its acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxol, methoxyphenyl, and triazolopyrazin groups could affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Insecticidal Assessment
N-1,3-benzodioxol-5-yl-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide and its derivatives have been explored for their potential in the synthesis of various heterocycles. These compounds are involved in the creation of structures like pyrrole, pyridine, coumarin, and more. Some of these derivatives have shown insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
In Silico Drug-likeness and Microbial Investigation
Research has also been conducted on the drug-likeness properties of similar compounds using in silico methods. These studies involve evaluating the compounds for their antibacterial, antifungal, and antimycobacterial activities. The results have shown that some of these compounds possess good to moderate activity against bacterial strains, with particular derivatives demonstrating better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide (Pandya et al., 2019).
Anti-inflammatory Activity
Derivatives of N-1,3-benzodioxol-5-yl-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide have been synthesized and assessed for anti-inflammatory activity. Some of these compounds have shown significant anti-inflammatory properties, making them potential candidates for further exploration in this field (Sunder & Maleraju, 2013).
Antitumor and Anticoronavirus Activity
There's ongoing research on the antitumor and antiviral potential of derivatives of this compound. Some studies have revealed promising results, indicating that structural variations in these compounds can influence their biological properties, making them relevant in the fight against diseases like cancer and coronaviruses (Jilloju et al., 2021).
Synthesis of Fused Pyrimidine Derivatives
Efforts have been made in synthesizing new fused pyrimidine derivatives from similar compounds. These derivatives have been evaluated as potent inhibitors of Aurora-A kinase, an enzyme involved in cancer cell growth and survival. This research points to potential applications in cancer treatment (Shaaban et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5S/c1-29-15-4-2-3-14(10-15)25-7-8-26-19(20(25)28)23-24-21(26)32-11-18(27)22-13-5-6-16-17(9-13)31-12-30-16/h2-10H,11-12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQTWTAAVAAVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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